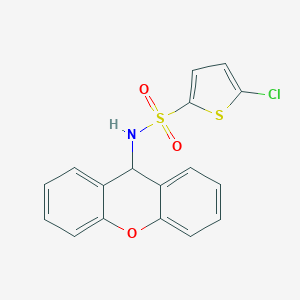![molecular formula C21H23N3O2S B270650 N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Aplicaciones Científicas De Investigación
Compound X has potential applications in several areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has shown promising results in inhibiting the growth of cancer cells. In neuroscience, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has the potential to be developed into a new class of drugs with unique therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential to treat neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that it has potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X in lab experiments is its potential as a new class of drugs with unique therapeutic properties. However, the synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood, which limits its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a new class of drugs with unique therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X.
Conclusion
In conclusion, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a novel chemical N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide with potential applications in several areas of scientific research. Its unique chemical structure and potential therapeutic properties make it an interesting target for further investigation. While more research is needed to fully understand its mechanism of action and potential applications, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X holds promise as a new class of drugs with unique therapeutic properties.
Métodos De Síntesis
The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a complex process that involves several steps. The first step involves the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with 4-(2-isopropyl-1H-imidazol-1-yl)aniline to form N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a time-consuming process that requires expertise in organic chemistry.
Propiedades
Nombre del producto |
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide |
|---|---|
Fórmula molecular |
C21H23N3O2S |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-methoxy-4-methylsulfanyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)20-22-11-12-24(20)16-7-5-15(6-8-16)23-21(25)18-10-9-17(27-4)13-19(18)26-3/h5-14H,1-4H3,(H,23,25) |
Clave InChI |
GKZIRVDODAFWED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
SMILES canónico |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)